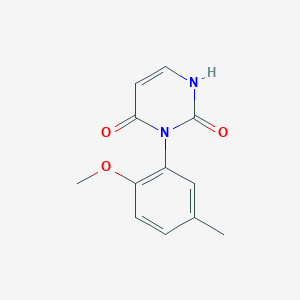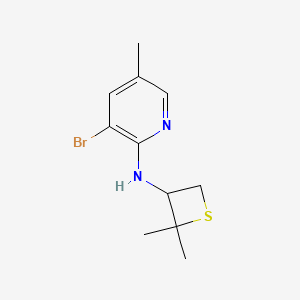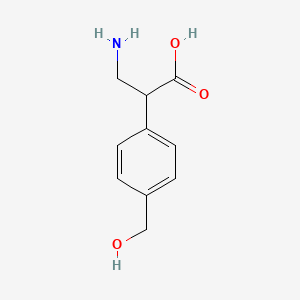
3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxymethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pinacol boronic esters, which undergo catalytic protodeboronation followed by hydromethylation . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-Amino-2-(4-carboxyphenyl)propanoic acid, while reduction of the amino group can produce 3-Amino-2-(4-(hydroxymethyl)phenyl)propane.
Scientific Research Applications
3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Medicine: The compound has shown potential as an anticancer agent with promising antioxidant properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit cell proliferation . The compound’s antioxidant properties also play a crucial role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)phenylalanine: Similar in structure but with different functional groups.
3-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a hydroxymethyl group.
Uniqueness
3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-amino-2-[4-(hydroxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-5-9(10(13)14)8-3-1-7(6-12)2-4-8/h1-4,9,12H,5-6,11H2,(H,13,14) |
InChI Key |
YHMSPMZWDLWCID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



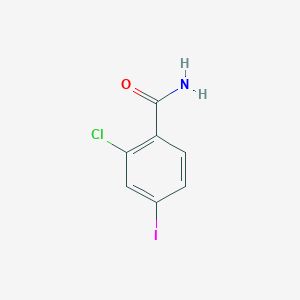
![6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B13338631.png)
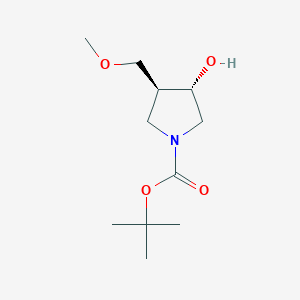
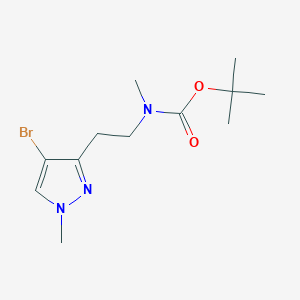
![8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13338657.png)

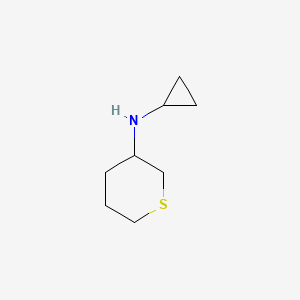
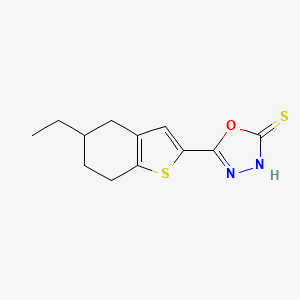
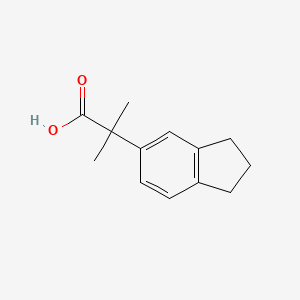
![(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B13338695.png)

